molecular formula C19H20N2O4S2 B2984411 3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-80-2

3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2984411
CAS No.: 863511-80-2
M. Wt: 404.5
InChI Key: LAMPBDMYTBDHHD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds with a structure closely related to 3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, have demonstrated their potential as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases. These compounds have shown significant in vitro inhibition, with promising implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antagonistic Activities and Pharmacology

Research into biphenylsulfonamides has led to the identification of novel series of endothelin-A (ETA) selective antagonists, with structural modifications enhancing binding and functional activity. These antagonists have shown efficacy in inhibiting pressor effects caused by endothelin-1 in animal models, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).

COX-2 Inhibition for Anti-inflammatory Applications

A series of benzenesulfonamide derivatives have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory and analgesic drugs. Introduction of a fluorine atom into these molecules significantly increased their COX-1/COX-2 selectivity, leading to the identification of potent and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Enzyme Inhibition and Molecular Docking Studies

New Schiff bases derived from benzenesulfonamides have been synthesized and characterized, demonstrating inhibitory effects on various enzymes such as cholesterol esterase, tyrosinase, and α-amylase. Molecular docking studies further elucidated the interactions between these inhibitors and the enzymes, providing insights into their inhibitory mechanisms (Alyar et al., 2019).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-24-17-9-8-16(12-18(17)25-2)27(22,23)20-11-10-15-13-26-19(21-15)14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMPBDMYTBDHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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